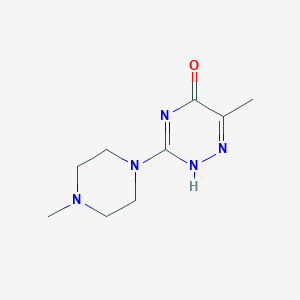
2-chloro-N-(1-piperidinylcarbothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-piperidinylcarbothioyl)benzamide (CPTB) is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-chloro-N-(1-piperidinylcarbothioyl)benzamide acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Biochemical and physiological effects:
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been shown to increase acetylation of histones, which can lead to changes in gene expression and protein synthesis. This can result in a variety of biochemical and physiological effects, including changes in cell cycle regulation, apoptosis, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(1-piperidinylcarbothioyl)benzamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. However, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, 2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(1-piperidinylcarbothioyl)benzamide. One area of interest is its potential use in combination with other HDAC inhibitors or other drugs to enhance therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying 2-chloro-N-(1-piperidinylcarbothioyl)benzamide's neuroprotective and anticancer effects. Finally, the development of more specific and potent HDAC inhibitors, including 2-chloro-N-(1-piperidinylcarbothioyl)benzamide analogs, may lead to new therapeutic opportunities.
Synthesemethoden
2-chloro-N-(1-piperidinylcarbothioyl)benzamide can be synthesized through a multistep process involving the reaction of 2-chloroaniline with piperidine-1-carbothioamide. The resulting intermediate is then subjected to further reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-piperidinylcarbothioyl)benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 2-chloro-N-(1-piperidinylcarbothioyl)benzamide has also been studied for its potential anticancer properties.
Eigenschaften
Produktname |
2-chloro-N-(1-piperidinylcarbothioyl)benzamide |
|---|---|
Molekularformel |
C13H15ClN2OS |
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
2-chloro-N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H15ClN2OS/c14-11-7-3-2-6-10(11)12(17)15-13(18)16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-9H2,(H,15,17,18) |
InChI-Schlüssel |
IXVXPJSMDXQNBH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)



![[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B255935.png)

![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)



![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)